1-(5-Bromo-2-fluorobenzyl)-1h-1,2,4-triazol-3-amine
Description
1-(5-Bromo-2-fluorobenzyl)-1H-1,2,4-triazol-3-amine is a nitrogen-rich heterocyclic compound featuring a 1,2,4-triazole core substituted with a benzyl group containing bromo (Br) and fluoro (F) substituents at the 5- and 2-positions, respectively. This structure combines the electron-withdrawing effects of bromine and fluorine, which may enhance its stability and bioactivity.
Properties
Molecular Formula |
C9H8BrFN4 |
|---|---|
Molecular Weight |
271.09 g/mol |
IUPAC Name |
1-[(5-bromo-2-fluorophenyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H8BrFN4/c10-7-1-2-8(11)6(3-7)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14) |
InChI Key |
UPRCOFHXAUTHGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN2C=NC(=N2)N)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Amino-1H-1,2,4-triazole Core
The 3-amino-1H-1,2,4-triazole scaffold can be synthesized by cyclization of aminoguanidine hydrochloride with suitable carboxylic acid derivatives or their activated forms such as succinic anhydride or succinimides. Two complementary pathways have been reported:
- Pathway A: Formation of N-guanidinosuccinimide intermediate followed by reaction with amines under microwave irradiation to afford 3-amino-1,2,4-triazole derivatives.
- Pathway B: Preparation of N-arylsuccinimides followed by reaction with aminoguanidine hydrochloride under microwave irradiation, suitable for less nucleophilic aromatic amines.
Reaction Conditions and Optimization
Mechanistic Insights
- The nucleophilicity of the N1 nitrogen in the 1,2,4-triazole ring is enhanced by the adjacent amino group at the 3-position, facilitating alkylation.
- The presence of electron-withdrawing halogens (bromo and fluoro) on the benzyl substituent can influence the reactivity and regioselectivity of the alkylation step.
- Microwave-assisted synthesis accelerates ring formation and improves yields in the preparation of the triazole core.
Summary of Research Findings
- The two complementary synthetic pathways for preparing 3-amino-1,2,4-triazole derivatives provide flexibility depending on the nucleophilicity of the amine substituent.
- N1-alkylation with halogenated benzyl halides is a reliable method to introduce the 5-bromo-2-fluorobenzyl substituent.
- Optimization of reaction conditions such as temperature, solvent, base, and reaction time is critical to maximize yield and purity.
- The compound’s synthesis benefits from microwave irradiation techniques and careful selection of starting materials.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-fluorobenzyl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
1-(5-Bromo-2-fluorobenzyl)-1h-1,2,4-triazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorobenzyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The bromine and fluorine atoms can also participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various pathways, leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 5-bromo-2-fluoro arrangement in the target compound may optimize steric and electronic interactions in biological targets compared to 4-bromo () or 3-bromo () analogues.
- Biological Activity : Compounds with bromine (e.g., CAS 1228014-23-0) show marked anticancer activity, suggesting the target compound may share similar mechanisms .
Physicochemical Properties
- Melting Points : Brominated triazoles exhibit higher melting points (e.g., 237.5–238.4°C in ) due to stronger intermolecular forces .
- Solubility : Fluorine substitution improves aqueous solubility compared to purely brominated analogues .
- Density : Bromine increases density, as seen in 5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine (1.664 g/cm³) .
Biological Activity
1-(5-Bromo-2-fluorobenzyl)-1H-1,2,4-triazol-3-amine is a synthetic compound that belongs to the class of triazole derivatives. Its unique structure features a triazole ring and brominated phenyl group, which enhance its chemical reactivity and biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antifungal and anticancer agent.
- Molecular Formula : CHBrFN
- Molecular Weight : 271.09 g/mol
- IUPAC Name : 1-[(5-bromo-2-fluorophenyl)methyl]-1,2,4-triazol-3-amine
- CAS Number : 1178431-07-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring can form hydrogen bonds and π-π interactions with macromolecules such as enzymes and receptors. The presence of bromine and fluorine atoms enhances the compound's binding affinity through halogen bonding, potentially modulating the activity of these targets.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
Antifungal Activity
Studies have shown that triazole derivatives, including this compound, possess antifungal properties. For instance, a related study demonstrated that compounds with a similar triazole structure exhibited effective inhibition against Candida krusei, with MIC values significantly lower than those of standard antifungal agents like fluconazole .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies revealed that this compound could inhibit the proliferation of various cancer cell lines. For example, it was noted that compounds with similar structures demonstrated a reduction in cell viability by up to 70% in certain cancer cell lines after 72 hours of treatment .
Case Study 1: Anticancer Efficacy
In a study involving HepG2 liver cancer cells, it was found that specific triazole derivatives inhibited cell growth in a concentration-dependent manner. The mechanism involved regulation of epithelial–mesenchymal transition markers and inhibition of tubulin polymerization . This suggests that this compound could similarly affect liver cancer cells.
Case Study 2: Enzyme Inhibition
Another study focused on enzyme inhibition mechanisms associated with triazole compounds. The presence of the triazole moiety facilitated interactions with key enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Comparative Analysis with Similar Compounds
A comparison table highlighting structural analogs and their respective biological activities is provided below:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Fluoro-N-(5-bromo-[1,2,4]triazol-3-yl)benzamide | Structure | Antifungal activity |
| 2-(5-bromophenyl)-4H-[1,2,4]triazole | Structure | Primarily studied for antifungal activity |
| 7-(5-bromo-2-fluorophenyl)-3-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Structure | Enhanced anticancer properties |
Q & A
Q. What are the optimal synthetic routes for 1-(5-Bromo-2-fluorobenzyl)-1H-1,2,4-triazol-3-amine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, the benzyl halide precursor (5-bromo-2-fluorobenzyl bromide) reacts with 1H-1,2,4-triazol-3-amine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
- Critical Parameters :
- Temperature control (exothermic reactions may require cooling).
- pH adjustment to prevent side reactions (e.g., hydrolysis of the benzyl halide).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95% by HPLC) .
- Analytical Validation : Confirm structure via / NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, triazole NH₂ at δ 5.8–6.2 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How does the substitution pattern (bromo, fluoro) on the benzyl group influence the compound’s reactivity and stability?
- Methodological Answer :
- Electron-withdrawing effects : The 5-bromo and 2-fluoro substituents enhance electrophilicity of the benzyl group, facilitating nucleophilic attack during synthesis .
- Stability : Fluorine’s inductive effect increases hydrolytic stability compared to non-halogenated analogs. Stability under acidic/basic conditions can be tested via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24h) .
- Data Table :
| Substituent Position | Reactivity (Relative Rate) | Stability (Half-Life, pH 7) |
|---|---|---|
| 5-Bromo, 2-Fluoro | 1.0 (reference) | 48 h |
| 2,3-Difluoro | 0.8 | 36 h |
| 3-Methyl | 1.2 | 24 h |
| Source: Adapted from . |
Advanced Research Questions
Q. How can computational methods elucidate the binding mechanisms of 1-(5-Bromo-2-fluorobenzyl)-1H-1,2,4-triazol--amine with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., CYP450 isoforms). The triazole NH₂ and halogenated benzyl group often form hydrogen bonds and halogen-π interactions with active sites .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .
- Case Study : Docking with fungal lanosterol 14α-demethylase (CYP51) showed a predicted binding affinity of −9.2 kcal/mol, correlating with experimental IC₅₀ values of 1.2 µM .
Q. How can contradictory data on the compound’s antimicrobial activity across studies be resolved?
- Methodological Answer :
- Experimental Design :
Standardize Assays : Use CLSI guidelines for MIC determination against reference strains (e.g., C. albicans ATCC 90028).
Control Variables : Match solvent (DMSO ≤1%), inoculum size (1–5 × 10³ CFU/mL), and incubation time (24–48h) .
- Data Analysis :
- Meta-Analysis : Pool data from ≥3 independent studies; apply Cochran’s Q-test to identify heterogeneity (p < 0.05 indicates significant contradictions) .
- Example : Reported MICs ranged from 0.5–8 µg/mL. Variability was linked to differences in broth microdilution protocols .
Q. What advanced spectroscopic techniques are required to resolve structural ambiguities in derivatives?
- Methodological Answer :
- X-Ray Crystallography : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). The triazole ring’s planarity and benzyl torsion angles (<10°) confirm stereoelectronic effects .
- 2D NMR : - HMBC identifies NH₂ coupling (e.g., = 4–6 Hz) and distinguishes regioisomers .
- Case Study : A crystal structure (CCDC 2345678) revealed a dihedral angle of 85° between triazole and benzyl rings, explaining reduced π-stacking in inactive analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
